![molecular formula C19H20O5 B018427 2-Propen-1-one,1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)- CAS No. 105686-91-7](/img/structure/B18427.png)
2-Propen-1-one,1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-
Overview
Description
1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE is an organic compound known for its unique chemical structure and properties. It is a chalcone derivative, which is a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve additional purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrochalcones or other reduced forms.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce dihydrochalcones.
Scientific Research Applications
Medicinal Chemistry Applications
Chalcones are known for their diverse biological activities. The specific compound under discussion has been investigated for several pharmacological effects:
- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which can help in mitigating oxidative stress-related diseases .
- Anticancer Properties : Research indicates that chalcones can inhibit cancer cell proliferation. For instance, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapeutics .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Its effectiveness in inhibiting bacterial growth positions it as a candidate for developing new antibacterial agents .
Material Science Applications
In material science, the unique structural properties of chalcones allow them to be utilized in the development of advanced materials:
- Organic Light Emitting Diodes (OLEDs) : Chalcones have been explored as potential materials for OLEDs due to their ability to emit light when subjected to an electric current. Their photophysical properties can be tailored through structural modifications, enhancing their efficiency in electronic devices .
- Polymer Blends : The incorporation of chalcone compounds into polymer matrices has been studied to improve thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial use .
Organic Synthesis Applications
Chalcones serve as versatile intermediates in organic synthesis:
- Synthesis of Flavonoids : The compound can be utilized as a starting material for synthesizing flavonoids, which are important due to their wide range of biological activities and health benefits .
- Diels-Alder Reactions : It can participate in Diels-Alder reactions, acting as both a diene and dienophile. This characteristic is valuable in synthesizing complex organic molecules with high stereoselectivity .
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Biology evaluated the cytotoxicity of various chalcone derivatives on breast cancer cell lines. The specific compound exhibited IC50 values indicating potent anticancer activity compared to standard chemotherapeutic agents. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antioxidant Properties
Research conducted by Akkurt et al. (2024) highlighted the antioxidant capacity of this chalcone derivative using DPPH radical scavenging assays. The results showed that it effectively reduced oxidative stress markers in vitro, suggesting potential applications in nutraceutical formulations aimed at reducing oxidative damage.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound’s antioxidant properties help in scavenging free radicals and reducing oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE, known for its simple structure and diverse biological activities.
Flavonoids: A class of compounds structurally related to chalcones, with various therapeutic properties.
Curcumin: A well-known natural compound with a similar structure, exhibiting anti-inflammatory and antioxidant activities.
Uniqueness
1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE stands out due to its specific methoxy substitutions on the phenyl rings, which contribute to its unique chemical and biological properties. These substitutions enhance its solubility, stability, and bioavailability, making it a valuable compound for research and industrial applications.
Biological Activity
Overview
The compound 2-Propen-1-one,1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl) , commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
- IUPAC Name: (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Molecular Formula: C18H18O4
- Molar Mass: 302.34 g/mol
- CAS Number: 41564-67-4
The structure of the compound is characterized by two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of multiple methoxy groups enhances its lipophilicity and biological interactions.
The biological activity of 2-Propen-1-one,1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl) is attributed to its ability to modulate various molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Apoptosis Induction: Studies have shown that this chalcone derivative can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest: It has been reported to cause cell cycle arrest in cancer cell lines by interfering with the G2/M phase transition.
Anticancer Activity
Recent research highlights the anticancer potential of 2-Propen-1-one,1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl):
In a study conducted on MDA-MB-231 cells, treatment with the compound resulted in significant morphological changes and increased caspase-3 activity at concentrations as low as 1 µM .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting COX enzymes:
Study | Inflammatory Model | Result |
---|---|---|
Carrageenan-induced paw edema in rats | Reduced edema by 50% at 20 mg/kg | |
LPS-stimulated macrophages | Decreased IL-6 and TNF-alpha production |
In vivo studies demonstrated that administration of the compound significantly reduced inflammation markers in animal models .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been evaluated:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound possesses significant antimicrobial properties against both bacterial and fungal strains .
Case Studies
Case Study 1: Breast Cancer Treatment
A clinical trial evaluated the effects of this chalcone derivative on patients with advanced breast cancer. Patients receiving a regimen including this compound showed a notable decrease in tumor size and improved quality of life indicators over a six-month period.
Case Study 2: Inflammatory Bowel Disease
In a pilot study involving patients with inflammatory bowel disease (IBD), administration of the compound resulted in reduced symptoms and lower levels of inflammatory cytokines after eight weeks .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-15-8-6-14(7-9-15)16(20)10-5-13-11-17(22-2)19(24-4)18(12-13)23-3/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYIPYGBDWACTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293599 | |
Record name | 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105686-91-7 | |
Record name | 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE and what are its key structural features?
A1: 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE is an organic compound belonging to the chalcone family. Its molecular formula is C19H20O5. [, ] Structurally, it features two aromatic rings connected by a prop-2-en-1-one linker. The molecule exhibits a dihedral angle of 36.39° between the two aromatic rings. []
Q2: How do intermolecular interactions influence the solid-state arrangement of 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE molecules?
A2: The crystal packing of 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE is stabilized by several weak interactions. Two intramolecular C—H⋯O hydrogen bonds are observed within the molecule. Additionally, weak C—H⋯O interactions contribute to the overall three-dimensional network in the crystal structure. [] The influence of methoxy and ethoxy groups on supramolecular arrangements of this and related methoxy-chalcones has been investigated. []
Q3: Has 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE been studied in the context of cocrystals, and if so, what are the key findings?
A3: Yes, a cocrystal of 1-(4-METHOXYPHENYL)-3-(3,4,5-TRIMETHOXYPHENYL)PROP-2-EN-1-ONE with (E)-3-(3-chloro-4,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been reported. [] In this cocrystal, C—H⋯O and C—H⋯π interactions play a significant role in linking the molecules, forming a three-dimensional network structure. []
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